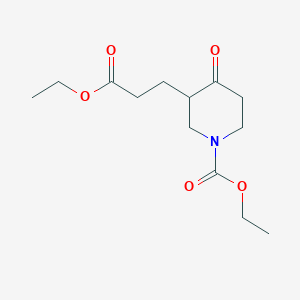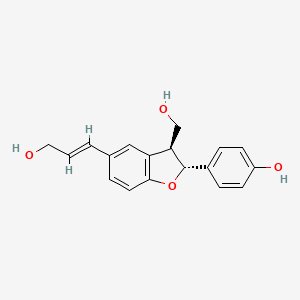
2,6-bis(carbamoylamino)hexanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(carbamoylamino)hexanoic acid, also known as N2,N~6~-Dicarbamoyllysine, is a compound with the molecular formula C8H16N4O4 and a molecular weight of 232.24 g/mol . This compound is a derivative of lysine, where the amino groups at positions 2 and 6 are substituted with carbamoyl groups. It is a white crystalline solid that is soluble in water and commonly used in various scientific research applications.
準備方法
The synthesis of 2,6-bis(carbamoylamino)hexanoic acid can be achieved through several methods. One common approach involves the reaction of lysine with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Another method involves the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere .
化学反応の分析
2,6-bis(carbamoylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the carbamoyl groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to yield lysine and carbamic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,6-bis(carbamoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to protein modification and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2,6-bis(carbamoylamino)hexanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes that recognize lysine residues, thereby affecting various biochemical pathways. The carbamoyl groups can form stable complexes with metal ions, which can influence the activity of metalloenzymes .
類似化合物との比較
2,6-bis(carbamoylamino)hexanoic acid is unique due to its dual carbamoyl substitution on the lysine backbone. Similar compounds include:
N~2~,N~6~-Dicarbamoyllysine: A closely related compound with similar properties and applications.
Lysine derivatives: Other lysine derivatives with different functional groups, such as acetyllysine and methyllysine, which have distinct biological roles and applications.
In comparison, this compound is particularly useful in studies involving enzyme inhibition and protein modification due to its specific structural features.
特性
CAS番号 |
1396962-39-2 |
|---|---|
分子式 |
C8H16N4O4 |
分子量 |
232.24 g/mol |
IUPAC名 |
2,6-bis(carbamoylamino)hexanoic acid |
InChI |
InChI=1S/C8H16N4O4/c9-7(15)11-4-2-1-3-5(6(13)14)12-8(10)16/h5H,1-4H2,(H,13,14)(H3,9,11,15)(H3,10,12,16) |
InChIキー |
MIKBDBZLKXLZTM-UHFFFAOYSA-N |
正規SMILES |
C(CCNC(=O)N)CC(C(=O)O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


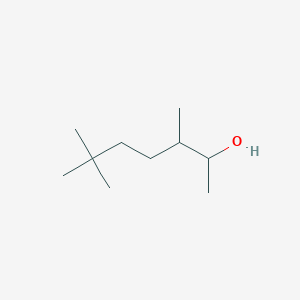

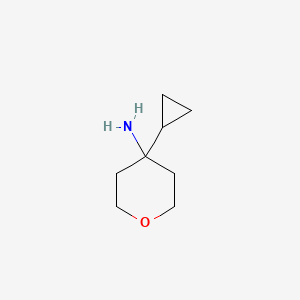
![1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13063506.png)
![Benzofuro[2,3-b]pyridin-8-ol](/img/structure/B13063510.png)
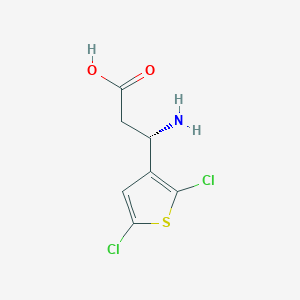
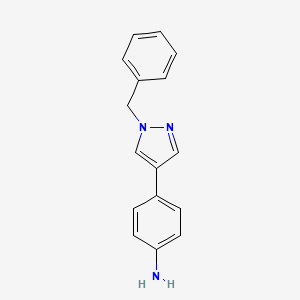
![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
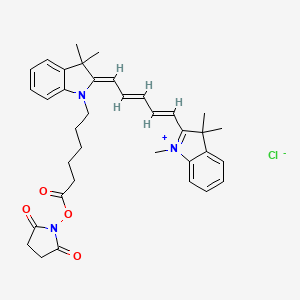
![(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B13063528.png)
![2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)
